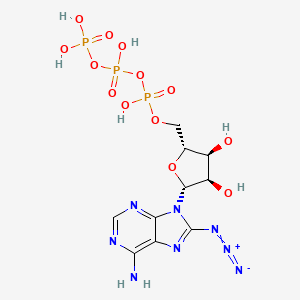
8-Azidoadenosine 5'-triphosphate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Biology: RNA Labeling
8-Azido-ATP is utilized in molecular biology for the incorporation into RNA by 3’-end labeling with yeast Poly (A) Polymerase (yPAP) . This application is crucial for studying RNA dynamics and turnover, as well as for tracking RNA molecules in various biological processes.
Biochemistry: Protein ATP-Binding Sites Identification
Researchers use 8-Azido-ATP to identify protein ATP-binding sites . The azido group can be photo-crosslinked to proteins, allowing for the mapping of ATP interaction sites, which is essential for understanding protein function and for drug development targeting ATP-binding enzymes.
Chemical Biology: Click Chemistry
The azide-functionalized RNA, resulting from the incorporation of 8-Azido-ATP, can be processed via Cu(I)-free or Cu(I)-catalyzed click chemistry . This method is used to introduce various functional groups, such as biotin for purification or fluorescent groups for microscopic imaging, expanding the toolkit for studying RNA in live cells and other complex environments.
Pharmacology: Drug Discovery
In drug discovery, 8-Azido-ATP serves as a photolabeling agent to identify potential drug targets . By revealing the binding sites of ATP on proteins, it aids in the design of molecules that can modulate protein activity, which is particularly relevant for diseases where ATP-dependent processes are dysregulated.
Proteomics: Protein Interaction Studies
8-Azido-ATP is used in proteomics to study protein interactions . The ability to crosslink interacting proteins covalently allows for the identification and characterization of protein complexes, providing insights into cellular machinery and signaling pathways.
Cell Biology: Mitochondrial Function Analysis
The compound is employed to characterize ATP binding and hydrolysis properties of mitochondrial inner-membrane ABC transporters . This application is significant for understanding the role of these transporters in cellular metabolism and the regulation of mitochondrial function.
Analytical Chemistry: Spectroscopic Studies
8-Azido-ATP can be used in spectroscopic studies due to its photoreactive properties . It allows for the investigation of ATP analog interactions with various biomolecules, contributing to the development of new analytical techniques.
Neuroscience: Neuronal Activity Tracking
In neuroscience, 8-Azido-ATP can be applied to track neuronal activity by labeling ATP-related processes . This is valuable for mapping neural circuits and understanding the molecular basis of neurotransmission and neurodegeneration.
Orientations Futures
: Pfister, K. K., Haley, B. E., & Witman, G. B. (1984). The Photoaffinity Probe 8-Azidoadenosine 5’-Triphosphate Selectively Labels the Heavy Chain of Chlamydomonas 12 S Dynein. The Journal of Biological Chemistry, 259(13), 8499–8504. Read more : Jena Bioscience. 8-Azido-ATP. Link : TriLink BioTechnologies. 8-Azidoadenosine-5’-Triphosphate. Link : APExBIO. 8-Azidoadenosine-5’-Triphosphate. Link
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N8O13P3/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQISXOFEOCLOCT-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N8O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968460 | |
| Record name | 8-Azido-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azidoadenosine 5'-triphosphate | |
CAS RN |
53696-59-6 | |
| Record name | 8-Azidoadenosine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azido-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-2-oxoethyl)thio]-3-morpholin-4-ylquinoxaline](/img/structure/B1225988.png)
![1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B1225989.png)
![[4-(2-Pyrimidinyl)-1-piperazinyl]-[1-[4-(2-pyrimidinyl)-1-piperazinyl]-4-isoquinolinyl]methanone](/img/structure/B1225990.png)

![(1S,9S,13S)-1,13-diethyl-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1225993.png)
![2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester](/img/structure/B1225995.png)
![2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline](/img/structure/B1225997.png)


![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1226004.png)
![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)


